molecular formula C5H5N3 B1218700 1H-Imidazo[1,2-b]pyrazole CAS No. 251-80-9

1H-Imidazo[1,2-b]pyrazole

Cat. No. B1218700
CAS RN: 251-80-9
M. Wt: 107.11 g/mol
InChI Key: MFGQIJCMHXZHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Imidazo[1,2-b]pyrazole and its derivatives can be achieved through various methods. Seneci et al. (1999) reported an improved synthesis approach for 1H-imidazo[1,2-b]pyrazole, involving the preparation of mono- and disubstituted derivatives, characterized by representative experimental procedures (Seneci et al., 1999). This method provides a pathway to synthesize a range of substituted 1H-imidazo[1,2-b]pyrazoles with varying functionalities.

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[1,2-b]pyrazole derivatives has been elucidated through various analytical techniques. For example, the crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole was determined, showcasing the compound's triclinic system and providing insights into its geometric parameters (Li et al., 2009).

Chemical Reactions and Properties

1H-Imidazo[1,2-b]pyrazole compounds exhibit a range of chemical reactions and properties. For instance, Schwärzer et al. (2021) explored the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating its versatility in synthetic chemistry (Schwärzer et al., 2021).

Physical Properties Analysis

The physical properties of 1H-Imidazo[1,2-b]pyrazole derivatives, such as solubility and crystallinity, can be influenced by the nature of the substituents and the synthesis method. For example, the synthesis and crystal structure analysis of specific derivatives provide insights into their physical characteristics and potential applications (Li et al., 2009).

Scientific Research Applications

Application 1: As a Non-classical Isostere of Indole

  • Scientific Field : Pharmaceutical Chemistry .
  • Methods of Application or Experimental Procedures : The selective functionalization of the 1H-Imidazo[1,2-b]pyrazole scaffold was achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
  • Results or Outcomes : These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-Imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .

Application 2: In Chemotherapy

  • Scientific Field : Oncology and Chemotherapy .
  • Summary of the Application : The compound “1H-Imidazo[1,2-b]pyrazole” (IMPY) has been studied for its effects on cellular proliferation in both bone marrow and duodenal crypts . This is significant because controlling the proliferation of cells is a key strategy in cancer treatment.
  • Methods of Application or Experimental Procedures : The compound was administered to both normal and tumor cells, and its effects on cellular proliferation were observed over a period of 72 hours .
  • Results or Outcomes : Initial results showed that IMPY inhibited cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours. A recovery was detectable only after 36 hours, returning to pretherapy values by 72 hours . Preliminary data indicate that this differential response of normal versus tumor cells to IMPY can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .

Safety And Hazards

1H-Imidazo[1,2-b]pyrazole’s safety profile is essential for its potential clinical use. Researchers have assessed its toxicity, mutagenicity, and potential adverse effects. While it shows promise as an antineoplastic agent, safety evaluations continue to inform its clinical development .

properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGQIJCMHXZHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947957
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[1,2-b]pyrazole

CAS RN

251-80-9
Record name Imidazopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
E Vanotti, F Fiorentini, M Villa - Journal of heterocyclic …, 1994 - Wiley Online Library
As part of a preliminary study on novel 5‐HT 3 ligands, the synthesis of a series of 1H‐imidazo[1,2‐b]‐pyrazole derivatives is described. The bicyclic heteroaromatic nucleus was …
Number of citations: 31 onlinelibrary.wiley.com
O Bruno, C Brullo, F Bondavalli, A Ranise… - Bioorganic & medicinal …, 2007 - Elsevier
It is well known that both acute and chronic autoimmune inflammatory disorders arise following a breakdown in control of neutrophil activation and recruitment. In the search for new anti-…
Number of citations: 27 www.sciencedirect.com
VK Mishra, G Tiwari, A Khanna, R Tyagi, R Sagar - Synthesis, 2023 - thieme-connect.com
Carbohydrates, traditionally known for their energy-providing role, have gained significant attention in drug discovery due to their diverse bioactivities and stereodiversity. However, pure …
Number of citations: 1 www.thieme-connect.com
J Khalafy, AP Marjani, F Salami - Tetrahedron Letters, 2014 - Elsevier
New 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles are synthesized in good yields, via cyclocondensation of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-…
Number of citations: 19 www.sciencedirect.com
JC Pelling, C Shipman Jr - Biochemical Pharmacology, 1976 - Elsevier
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), a known inhibitor of DNA synthesis, has been shown to be a useful drug for the synchronization of mammalian cells in culture. Recent …
Number of citations: 19 www.sciencedirect.com
E Meta, C Brullo, M Tonelli, SG Franzblau… - Medicinal …, 2019 - ingentaconnect.com
Background: We screened a large library of differently decorated imidazo-pyrazole and pyrazole derivatives as possible new antitubercular agents and this preliminary screening …
Number of citations: 19 www.ingentaconnect.com
HL Ennis, L Möller, JJ Wang, OS Selawry - Biochemical Pharmacology, 1971 - Elsevier
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been shown to inhibit DNA synthesis in animal cells growing in culture, but has no effect on bacterial cells. The inhibition of DNA synthesis …
Number of citations: 29 www.sciencedirect.com
L Ming, Z Guilong, W Lirong… - Synthetic …, 2005 - Taylor & Francis
A series of new 7‐cyano‐6‐phenyl‐2‐aryl‐1H‐imidazo[1,2‐b]pyrazoles (5) by the cyclocondensation reactions between 5‐amino‐4‐cyano‐3‐phenyl‐1H‐pyrazole (1) and α‐…
Number of citations: 10 www.tandfonline.com
S Grosse, V Mathieu, C Pillard, S Massip… - European journal of …, 2014 - Elsevier
Synthesis and functionalization strategies of the imidazo[1,2-b]pyrazole core were developed giving a rapid access to three series of novel imidazo[1,2-b]pyrazole type derivatives: C-2/C…
Number of citations: 60 www.sciencedirect.com
A Demjén, R Alföldi, A Angyal, M Gyuris… - Archiv der …, 2018 - Wiley Online Library
The synthesis and in vitro cytotoxic characteristics of new imidazo[1,2‐b]pyrazole‐7‐carboxamides were investigated. Following a hit‐to‐lead optimization exploiting 2D and 3D cultures …
Number of citations: 18 onlinelibrary.wiley.com

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